Nona-2,5-dienal
Description
Overview of Aliphatic Dienals and their Significance
Aliphatic dienals are a class of organic compounds characterized by a carbon chain containing two carbon-carbon double bonds and an aldehyde functional group. These unsaturated aldehydes are significant in various fields of chemical research, primarily due to their roles as potent aroma and flavor compounds. In nature, they are often formed from the oxidation of polyunsaturated fatty acids through the action of enzymes like lipooxygenases. inchem.orgresearchgate.net This process is responsible for many of the characteristic scents of fruits, vegetables, and other food products. researchgate.netontosight.ai
The chemical structure of dienals, particularly the presence of conjugated or non-conjugated double bonds, influences their reactivity and sensory properties. They are of great interest in the food and fragrance industries for their ability to impart specific flavor and aroma profiles, such as green, fatty, or fruity notes. solubilityofthings.comthegoodscentscompany.com Furthermore, their study provides insight into the mechanisms of lipid peroxidation, a fundamental process in food science and biology. inchem.org The synthesis of various aliphatic dienals is also a subject of research, aiming to produce these valuable compounds for commercial and investigational use. acs.org
Table 1: General Properties of Representative Aliphatic Dienals
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Common Sensory Profile |
|---|---|---|---|
| 2,4-Hexadienal | C6H8O | 96.13 | Pungent, Sorbic |
| 2,4-Heptadienal | C7H10O | 110.15 | Fatty, Green |
| 2,4-Octadienal | C8H12O | 124.18 | Fatty, Green, Nutty |
| 2,4-Decadienal | C10H16O | 152.23 | Deep-fried fat, Oily |
Isomeric Landscape of Nonadienals: Focus on Research Gaps and Prominent Isomers
Nonadienals are nine-carbon dienals (C9H14O) that exist as multiple isomers, depending on the location and configuration of the two double bonds. molbase.com While several isomers are theoretically possible, research has overwhelmingly concentrated on two specific isomers due to their prevalence and distinct sensory impact: nona-2,4-dienal (B1205319) and nona-2,6-dienal. In stark contrast, a significant research gap exists for other isomers, most notably nona-2,5-dienal.
Prominent Isomers:
Nona-2,4-dienal: This isomer, particularly the (2E,4E) or trans,trans form, is well-documented. nih.gov It is a product of lipid peroxidation and is known for its strong, fatty, and waxy odor, often associated with deep-fried foods, chicken fat, and certain fruits. nih.govthegoodscentscompany.com Its contribution to the flavor profile of various cooked and processed foods makes it a key compound in flavor chemistry. thegoodscentscompany.com
Nona-2,6-dienal: This isomer is famous for its powerful and fresh "green" aromas. The (2E,6Z) or trans,cis-isomer is particularly well-known as "cucumber aldehyde" or "violet leaf aldehyde," imparting the characteristic scent of fresh cucumbers and melons. ontosight.ainih.govthegoodscentscompany.com Its various stereoisomers, including the (E,E)-isomer, are found naturally in many plants and are widely used in the flavor and fragrance industry to create fresh and fruity notes. ontosight.aiontosight.ai
Research Gaps: this compound
Despite the extensive research on its 2,4- and 2,6-isomers, this compound is largely absent from scientific literature. While a CAS number (138558-80-2) has been assigned to this compound, indicating its potential synthesis or identification, detailed studies on its properties, natural occurrence, and synthetic routes are not available in major chemical databases. chemsrc.com This represents a significant gap in the understanding of the nonadienal isomeric landscape. The related ketone, nona-2,5-dien-4-one, is documented, but this is a fundamentally different compound. nih.gov The lack of data for this compound means its potential sensory properties and chemical significance remain unknown.
Table 2: Comparative Overview of Nonadienal Isomers
| Property | Nona-2,4-dienal | Nona-2,6-dienal | This compound |
|---|---|---|---|
| IUPAC Name | (2E,4E)-nona-2,4-dienal nih.gov | (2E,6Z)-nona-2,6-dienal nih.gov | This compound |
| Molecular Formula | C9H14O nih.gov | C9H14O nih.gov | C9H14O |
| Molecular Weight | 138.21 g/mol nih.gov | 138.21 g/mol nih.gov | 138.21 g/mol (calculated) |
| Common Synonyms | trans,trans-2,4-Nonadienal nih.gov | Cucumber aldehyde, Violet leaf aldehyde nih.gov | Not available |
| Reported Odor | Fatty, waxy, deep-fried, citrus peel, cucumber back notes. thegoodscentscompany.com | Powerful green, cucumber, melon, watery, leafy. ontosight.aithegoodscentscompany.com | Not reported in literature |
| Natural Occurrence | Product of lipid peroxidation; found in various foods. inchem.orgnih.gov | Cucumbers, melons, various plants. ontosight.ainih.gov | Not reported in literature |
| CAS Number | 5910-87-2 (trans,trans isomer) molbase.com | 557-48-2 (trans,cis isomer) nih.gov | 138558-80-2 chemsrc.com |
Structure
3D Structure
Properties
CAS No. |
138558-80-2 |
|---|---|
Molecular Formula |
C9H14O |
Molecular Weight |
138.21 g/mol |
IUPAC Name |
nona-2,5-dienal |
InChI |
InChI=1S/C9H14O/c1-2-3-4-5-6-7-8-9-10/h4-5,7-9H,2-3,6H2,1H3 |
InChI Key |
RCVGYIQDISIYJQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCC=CCC=CC=O |
Origin of Product |
United States |
Biosynthetic Pathways and Enzymatic Transformations of Nonadienals
Precursor Compounds and Lipid Oxidation Pathways
Role of Polyunsaturated Fatty Acids (e.g., Alpha-Linolenic Acid)
Polyunsaturated fatty acids (PUFAs) are the primary precursors for the biosynthesis of a variety of volatile compounds, including nonadienals. Among these, alpha-linolenic acid (α-linolenic acid), an omega-3 fatty acid, is a key starting material. smolecule.comwikipedia.orgnih.gov Isotopic labeling studies have confirmed that nonadienal is formed from α-linolenic acid. wikipedia.org The structure of these fatty acids, particularly the presence of multiple double bonds, makes them susceptible to oxidation, which is the initial step in the formation of volatile aldehydes. inchem.org In plants, the lipoxygenase pathway acts on linoleic and linolenic acids to produce C6 and C9 aldehydes and alcohols, which contribute to the characteristic "green" aroma of fruits and vegetables. uu.nl
Enzymatic Catalysis: Hydroperoxide Lyases and Lipoxygenase (LOX) Pathways
The transformation of polyunsaturated fatty acids into nonadienals is primarily catalyzed by two key enzymes: lipoxygenase (LOX) and hydroperoxide lyase (HPL). researchgate.netcsic.esfrontiersin.org This enzymatic cascade is often referred to as the lipoxygenase pathway. uu.nlcsic.es
The process begins with the dioxygenation of linoleic and linolenic acids by lipoxygenase (LOX) , which introduces an oxygen molecule to form hydroperoxy fatty acids. uu.nlresearchgate.netfrontiersin.org Specifically, LOX catalyzes the peroxidation of PUFAs to yield hydroperoxy octadecadienoic acid (HPODE). frontiersin.org Depending on the enzyme's specificity, this can result in the formation of 9-hydroperoxy or 13-hydroperoxy isomers. researchgate.netcsic.es
Subsequently, hydroperoxide lyase (HPL) cleaves these hydroperoxy fatty acids. researchgate.netcsic.esfrontiersin.org This cleavage results in the formation of volatile aldehydes and a non-volatile oxoacid. uu.nlcsic.es For instance, the cleavage of 9-hydroperoxides of linoleic and linolenic acid yields C9 aldehydes, such as 3(Z)-nonenal and 3(Z),6(Z)-nonadienal. csic.es These aldehydes can then undergo further transformations, including isomerization. researchgate.net
Formation from Hydroperoxides and Lipid Degradation Products
The breakdown of lipid hydroperoxides is a critical step in the formation of volatile compounds. aocs.org These hydroperoxides, which are primary oxidation products, are unstable and decompose, especially at elevated temperatures, into a variety of secondary degradation products, including aldehydes. mdpi.com
The decomposition of allylic hydroperoxides occurs via homolytic β-scission of the alkoxy radicals. aocs.org This process can lead to the formation of various aldehydes. For example, the decomposition of the 9-hydroperoxide of linoleic acid can produce 9-oxononanoic acid. aocs.org Similarly, studies on cucumber homogenates have shown that trans-2-nonenal is produced from 9-hydroperoxylinoleic acid. tandfonline.com The stimulation of lipid peroxidation in isolated rat hepatocytes has also been shown to produce a range of carbonyl compounds, including 4-hydroxynona-2,5-dienal. researchgate.net
Isomerization and Degradation Mechanisms
Once formed, nonadienals can undergo further chemical transformations, including isomerization of their double bonds and degradation into other volatile compounds.
Isomerization of cis/trans Double Bonds in Nonadienals
The aldehydes initially produced through the lipoxygenase pathway, such as 3(Z)-nonenal and 3(Z),6(Z)-nonadienal, can be enzymatically isomerized. researchgate.netcsic.es This isomerization often involves the conversion of a cis double bond to a trans configuration, which is a more stable form. wikipedia.org For example, (Z,Z)-nona-3,6-dienal can be isomerized to (E,Z)-nona-2,6-dienal. vscht.cz This process of cis-trans isomerism is possible due to restricted rotation around the carbon-carbon double bond, leading to different spatial arrangements of the substituent groups. libretexts.orgpressbooks.pub
Degradation into Related Volatile Compounds
Nonadienals are themselves subject to further degradation, contributing to the complex mixture of volatile compounds found in various natural products. researchgate.netcsic.es For instance, (2E,6Z)-nona-2,6-dienal has been observed to decrease in fishmeal during storage, indicating its degradation. mdpi.com
One significant degradation pathway for dienals is their conversion into methyl ketones. mdpi.comd-nb.info Studies have shown that alka-2,4-dienals, such as nona-2,4-dienal (B1205319), can degrade into methyl ketones like pentan-2-one and hexan-2-one. d-nb.info The corresponding aldehydes, such as hexanal, are also formed during this degradation. mdpi.comd-nb.info This degradation can be influenced by factors such as temperature and the presence of other compounds like amino compounds. mdpi.com
Enzymatic Transformations within Biological Systems
Plant-Specific Biosynthetic Routes
In plants, the biosynthesis of C9 aldehydes, including isomers of nonadienal, is predominantly accomplished through the lipoxygenase (LOX) pathway. mdpi.comusp.br This metabolic sequence is often initiated in response to wounding or pathogen attack and is responsible for the production of a variety of volatile organic compounds that contribute to plant defense and characteristic "green leaf" odors. usp.brpsu.edu The pathway utilizes polyunsaturated fatty acids (PUFAs) as primary substrates. mdpi.com
The process begins with the oxygenation of C18 fatty acids, such as linoleic acid (LA, 18:2) and α-linolenic acid (ALA, 18:3), by lipoxygenase (LOX) enzymes. mdpi.comoup.com LOX catalyzes the introduction of molecular oxygen into the fatty acid backbone, specifically at the C9 or C13 position, to form fatty acid hydroperoxides. mdpi.com For the synthesis of C9 aldehydes, the key intermediates are 9-hydroperoxy derivatives: 9-hydroperoxyoctadecadienoic acid (9-HPODE) from linoleic acid and 9-hydroperoxyoctadecatrienoic acid (9-HPOTE) from α-linolenic acid. psu.edu
These hydroperoxides are then cleaved by a specific class of cytochrome P450 enzymes known as hydroperoxide lyases (HPL). mdpi.comusp.br HPL cleaves the C-C bond adjacent to the hydroperoxide group. mdpi.com The cleavage of 9-HPODE yields (3Z)-nonenal, while the cleavage of 9-HPOTE results in the formation of (3Z,6Z)-nonadienal. psu.edu These initial aldehyde products can subsequently undergo isomerization, either non-enzymatically or catalyzed by a 3Z,2E-enal isomerase, to form more stable (2E)-isomers, such as (E)-non-2-enal and (E,Z)-nona-2,6-dienal. usp.brpsu.eduuliege.be
While this pathway is common in flowering plants, variations exist. For instance, in the moss Physcomitrella patens, C9 aldehydes are formed from the C20 precursor arachidonic acid, though the fundamental enzymatic steps involving LOX and HPL remain analogous. psu.edunih.gov
Table 1: Key Enzymes and Substrates in Plant Nonadienal Biosynthesis
| Enzyme | Abbreviation | Substrate(s) | Product(s) |
| Lipoxygenase | LOX | Linoleic Acid, α-Linolenic Acid | 9-Hydroperoxyoctadecadienoic acid (9-HPODE), 9-Hydroperoxyoctadecatrienoic acid (9-HPOTE) |
| Hydroperoxide Lyase | HPL | 9-HPODE, 9-HPOTE | (3Z)-Nonenal, (3Z,6Z)-Nonadienal |
| 3Z,2E-enal isomerase | - | (3Z)-Nonenal, (3Z,6Z)-Nonadienal | (2E)-Nonenal, (2E,6Z)-Nonadienal |
Role of Alcohol Dehydrogenases in Aldehyde Reduction
Alcohol dehydrogenases (ADHs) are a ubiquitous group of oxidoreductase enzymes that catalyze the reversible conversion of aldehydes and ketones to their corresponding alcohols. frontiersin.orgwikipedia.org This reaction is coupled with the reduction of a nicotinamide (B372718) cofactor, typically NAD⁺ or NADP⁺, to NADH or NADPH, respectively. frontiersin.orgwikipedia.org In the context of the lipoxygenase pathway, ADHs play a crucial role in the further metabolism of the newly formed C9 aldehydes, reducing them to their alcohol counterparts. usp.broup.com
The reduction of aldehydes like nonadienal to nonadienol is a significant step in the biosynthesis of plant volatiles, as the resulting alcohols also contribute to the aroma profiles and defense signaling of the plant. usp.br The activity of ADHs can influence the final ratio of aldehydes to alcohols, thereby modulating the plant's chemical signature. oup.com
The substrate specificity of ADHs can vary significantly depending on the organism and the specific isozyme. ashs.orgnih.gov Some ADHs exhibit broad substrate specificity, acting on a wide range of aldehydes, including short-chain, aromatic, and unsaturated aldehydes. ashs.orgglobalscientificjournal.com Studies on various ADHs have revealed a notable geometric specificity, with some enzymes showing a strong preference for trans-isomers of unsaturated aldehydes over their cis-counterparts. nih.gov This suggests that the configuration of the double bond in molecules like nonadienal can significantly influence how efficiently they are reduced by a given alcohol dehydrogenase. nih.gov The active site of ADHs is often a relatively small, cylindrical pocket, which can limit the size and shape of the substrates that can be accommodated, generally making secondary alcohols poor substrates compared to primary ones. nih.gov
Table 2: Characteristics of Alcohol Dehydrogenases in Aldehyde Metabolism
| Enzyme Family | General Function | Cofactor | Substrate Preference Example |
| Alcohol Dehydrogenase | ADH | Reversible reduction of aldehydes/ketones to alcohols | NAD⁺/NADH or NADP⁺/NADPH |
Advanced Synthetic Methodologies for Nonadienals
Chemical Synthesis Routes
The construction of the nonadienal backbone is often accomplished through carefully designed multi-step sequences that build the carbon framework and introduce the requisite functional groups.
A notable route to producing nonadienals involves the condensation of malonic acid with an appropriate aldehyde, such as cis-4-heptenal. smolecule.comresearchgate.net This reaction lengthens the carbon chain and introduces a new double bond. Following the initial condensation, which forms nona-trans-2,cis-6-dienoic acid, a series of subsequent reactions are necessary. researchgate.net These typically include methylation of the resulting carboxylic acid, followed by reduction to the corresponding alcohol and a final oxidation step to yield the target dienal. researchgate.net A convenient synthesis of nona-trans-2,cis-6-dienal starts from hept-cis-4-enal, which upon condensation with malonic acid yields nona-trans-2,cis-6-dienoic acid. researchgate.net
Multi-step synthetic pathways are fundamental to achieving the specific structure of nonadienals. For instance, the synthesis of trans-2,cis-6-nonadienal (B146757) can be achieved through a condensation method where malonic acid is reacted with cis-4-heptenal. smolecule.com The product, trans-2,cis-6-nonadienoic acid, then undergoes esterification with methanol. smolecule.com The subsequent reduction of the ester to an alcohol is often accomplished using a reducing agent like lithium tetrahydroaluminate. smolecule.com The final step involves the oxidation of the alcohol to the aldehyde, for which manganese dioxide is a suitable oxidizing agent. researchgate.net
Another approach involves the addition of an organometallic reagent to a pyrylium (B1242799) salt, which leads to an intermediate 2H-pyran that undergoes electrocyclic ring-opening to form a Z,E-dienal with high stereochemical purity. psu.edu This method can be adapted to produce the corresponding dienols by trapping the dienal in situ with a reducing agent, which can prevent isomerization that might occur during isolation. psu.edu
Table 1: Key Reactions in the Multi-Step Synthesis of Nona-2,6-dienal
| Step | Reactants | Reagents | Product |
| Condensation | cis-4-heptenal, Malonic acid | - | nona-trans-2,cis-6-dienoic acid |
| Esterification | nona-trans-2,cis-6-dienoic acid | Methanol | Methyl nona-trans-2,cis-6-dienoate |
| Reduction | Methyl nona-trans-2,cis-6-dienoate | Lithium tetrahydroaluminate | nona-trans-2,cis-6-dienol |
| Oxidation | nona-trans-2,cis-6-dienol | Manganese dioxide | nona-trans-2,cis-6-dienal |
This table outlines a common synthetic sequence for producing a specific isomer of nonadienal. smolecule.comresearchgate.net
Achieving specific stereochemistry in nonadienals is a critical aspect of their synthesis, as different isomers can possess distinct properties. Stereoselective synthesis aims to control the spatial arrangement of atoms, particularly around the double bonds.
One strategy for stereoselective synthesis involves the Wittig reaction, which can be used to form carbon-carbon double bonds with a high degree of control over the resulting E/Z geometry. beilstein-journals.org Another powerful technique is the stereoselective reduction of a ketone functionality. For example, the use of a Corey-Bakshi-Shibata (CBS) catalyst can furnish a chiral propargylic alcohol with high enantiomeric excess. beilstein-journals.org The Cadiot-Chodkiewicz coupling reaction is another valuable tool for creating diynes, which can then be further manipulated to form the desired dienal structure. beilstein-journals.org
The synthesis of specific 2Z,4E-dienals can be achieved with high stereoselectivity through the addition of organometallic reagents to pyrylium salts. psu.edu This method leads to the formation of a 2H-pyran intermediate which then undergoes an electrocyclic ring-opening to yield the dienal. psu.edu This process has been shown to be highly stereoselective, often producing the desired isomer with greater than 95% purity. psu.edu
Multi-Step Synthesis Including Reduction and Oxidation Steps
Organocatalytic and Metal-Catalyzed Approaches
In recent years, organocatalysis and metal-catalyzed reactions have emerged as powerful tools for the synthesis of complex organic molecules, including dienals and related structures. numberanalytics.comwikipedia.org These methods often offer milder reaction conditions and improved selectivity compared to traditional synthetic routes.
Organocatalysis, which utilizes small organic molecules as catalysts, has revolutionized many areas of organic synthesis. numberanalytics.com In the context of dienals, dienamine and trienamine catalysis are particularly relevant. sci-hub.sersc.org Chiral amines can react with 2,4-dienals to form trienamine intermediates. sci-hub.se These activated intermediates can then participate in various reactions, such as alkylations and cycloadditions, with a high degree of stereocontrol. sci-hub.se
For example, peptide-based catalysts have been shown to be effective in the regio- and enantioselective ε-alkylation of γ-branched 2,4-dienals via trienamine activation. rsc.orgrsc.org This approach allows for the introduction of substituents at the epsilon position of the dienal with excellent control over the stereochemistry. rsc.org The mechanism involves the formation of a trienamine, which then reacts with an electrophile. rsc.org The specific outcome of the reaction can be influenced by the structure of the catalyst and the reaction conditions. rsc.org
Cycloaddition reactions are a powerful class of reactions for the construction of cyclic and bicyclic systems. numberanalytics.com These reactions involve the combination of two or more π-systems to form a new ring. numberanalytics.com In the context of dienals, Diels-Alder reactions, a type of [4+2] cycloaddition, are particularly useful for creating six-membered rings. academie-sciences.frlibretexts.org
Trienamine catalysis can be employed to facilitate Diels-Alder reactions of 2,4-dienals with various dienophiles, leading to the formation of complex cyclohexene (B86901) frameworks with high enantiomeric enrichment. sci-hub.se Furthermore, photoinduced [4+2] cycloaddition reactions of vinyldiazo compounds have been used to construct heterocyclic and bicyclic rings. rsc.org These reactions proceed with high chemoselectivity and diastereocontrol, offering a versatile route to complex molecular architectures. rsc.org The synthesis of substituted bicyclo[4.2.1]nona-2,4-dienes has also been reported, further demonstrating the utility of cycloaddition strategies in creating complex cyclic systems related to nonadienals. acs.org
Volatile Organic Compounds (VOCs) in Plant-Environment Interactions
Volatile organic compounds are crucial for a plant's interaction with its surroundings, mediating defense, communication, and physiological responses. Nonadienals are a key class of these compounds.
Emission from Plant Roots and Aerial Parts
Nona-2,5-dienal is emitted by various parts of several plant species, including the roots and aerial portions of barley and sweet potatoes. In barley (Hordeum vulgare), crushed roots at various developmental stages have been found to produce a blend of volatile aldehydes, with (E,Z)-nona-2,6-dienal being one of the primary components. uliege.befrontiersin.org Studies have shown that after mechanical injury, barley roots release quantifiable amounts of (E)-non-2-enal and (E,Z)-nona-2,6-dienal into the soil. uliege.beebi.ac.uk Research on 7-day-old barley roots cultivated on a gelified medium identified (2E,6Z)-nona-2,6-dienal as one of the emitted VOCs. uliege.beebi.ac.ukebi.ac.uk
In sweet potatoes (Ipomoea batatas), various aldehydes, including nonadienal isomers, have been identified as part of their volatile organic compound profile. nih.govresearchgate.net Specifically, (E,E)-nona-2,4-dienal contributes to the green and fatty flavor notes in sweet potatoes. nih.gov
Table 1: Emission of Nonadienals from Selected Plants
| Plant Species | Plant Part | Compound Identified | Reference |
| Barley (Hordeum vulgare) | Roots | (E,Z)-nona-2,6-dienal | uliege.befrontiersin.org |
| Barley (Hordeum vulgare) | Roots (mechanically injured) | (E,Z)-nona-2,6-dienal | uliege.beebi.ac.uk |
| Barley (Hordeum vulgare) | 7-day-old roots | (2E,6Z)-nona-2,6-dienal | uliege.beebi.ac.ukebi.ac.uk |
| Sweet Potato (Ipomoea batatas) | Flesh | (E,E)-nona-2,4-dienal | nih.gov |
Mediation of Plant-Insect Interactions
Nonadienals play a crucial role in the chemical ecology of plant-insect interactions, acting as signals that can attract or repel insects. ontosight.ai Research has specifically highlighted the attraction of wireworms, the larvae of click beetles (Agriotes sordidus), to nonadienal.
Studies have demonstrated that a synthetic blend of four major aldehydes produced by barley and maize roots, including (E,Z)-nona-2,6-dienal, is attractive to wireworms. researchgate.netresearchgate.net This suggests that wireworms use these volatile cues to locate their host plants. researchgate.net Olfactometer assays have confirmed that wireworms are attracted to the blend of volatiles, which includes hexanal, (E)-hex-2-enal, (E)-non-2-enal, and (E,Z)-nona-2,6-dienal. researchgate.netoup.com
Influence on Plant Physiological Responses
The presence of nonadienals can also be indicative of a plant's physiological state, such as its response to environmental stressors like drought. In tea leaves (Camellia sinensis), drought stress has been shown to induce the synthesis of a variety of aromatic compounds. researchgate.netmdpi.com While specific data on this compound is part of a broader increase in volatile compounds, studies indicate that drought can lead to an increase in the number and diversity of aromatic components in fresh tea leaves. researchgate.net Research suggests that drought stress can enhance the aroma of tea by promoting the biosynthesis of various volatile compounds, including those derived from fatty acids. mdpi.comresearchgate.net
Biological Functions and Activities
Beyond their ecological roles, nonadienals possess inherent biological activities and contribute significantly to the sensory characteristics of many natural products.
Antimicrobial Properties of Nonadienals
Various isomers of nonadienal have demonstrated notable antimicrobial activity against a range of pathogens. solubilityofthings.comontosight.ai Research has shown that (E,Z)-2,6-nonadienal exhibits bactericidal activity against several foodborne pathogens. researchgate.net
For instance, studies have investigated the effects of (E,Z)-2,6-nonadienal and (E)-2-nonenal on bacteria such as Bacillus cereus, Escherichia coli O157:H7, Listeria monocytogenes, and Salmonella Typhimurium. researchgate.net The results indicated that these compounds have a clear bactericidal effect on these pathogens. researchgate.net Treatment with 250 ppm of (E,Z)-2,6-nonadienal was sufficient to eliminate viable B. cereus cells, while 500 ppm was effective against Salmonella Typhimurium. researchgate.net
Table 2: Antimicrobial Activity of (E,Z)-2,6-Nonadienal (NDE)
| Pathogen | Concentration of NDE | Outcome | Reference |
| Bacillus cereus | 250 ppm | Complete elimination of viable cells | researchgate.net |
| Salmonella Typhimurium | 500 ppm | Complete elimination of viable cells | researchgate.net |
| Escherichia coli O157:H7 | 500 ppm | 5.8-log reduction in cells | researchgate.net |
| Listeria monocytogenes | 500 ppm | ~2-log reduction in cells | researchgate.net |
Contribution to Aroma and Flavor Profiles in Natural Products
Nonadienals are key contributors to the characteristic aroma and flavor of several fruits and nuts. The (2E,6Z)-nona-2,6-dienal isomer, often referred to as cucumber aldehyde, is renowned for its fresh, green, and cucumber-like scent. ontosight.aiwikipedia.orgperflavory.com
Cucumber (Cucumis sativus): (E,Z)-2,6-nonadienal is a key volatile compound responsible for the characteristic fresh flavor of cucumbers. wikipedia.org
Walnut (Juglans regia): While not the primary focus, studies on walnut aroma have identified a related compound, (2E,4E,6Z)-nona-2,4,6-trienal, as a key odorant with an oatmeal-like smell. acs.orgtum.de
Physalis peruviana (Cape Gooseberry): In cape gooseberry, (2E,6Z)-nona-2,6-dienal is one of the important odor-active compounds, contributing to its unique flavor profile. mdpi.comnih.govresearchgate.netnih.gov Studies have identified it as having a high odor activity value, indicating its significant contribution to the fruit's aroma. nih.govresearchgate.netnih.gov
Table 3: Contribution of Nonadienals to Aroma and Flavor
| Natural Product | Compound Identified | Aroma/Flavor Contribution | Reference |
| Cucumber (Cucumis sativus) | (E,Z)-2,6-nonadienal | Fresh, cucumber-like | wikipedia.org |
| Walnut (Juglans regia) | (2E,4E,6Z)-nona-2,4,6-trienal | Oatmeal-like | acs.orgtum.de |
| Physalis peruviana | (2E,6Z)-nona-2,6-dienal | Part of the characteristic fruit flavor | mdpi.comnih.govresearchgate.net |
Role of Nonadienals in Biological and Ecological Interactions
Biological and Ecological Interactions
Unsaturated aliphatic aldehydes, including various isomers of nonadienal, are significant components in the chemical communication systems of insects, often functioning as pheromones. perfumerflavorist.com These compounds are typically biosynthesized from the oxidative cleavage of polyunsaturated fatty acids (PUFAs) such as linoleic and linolenic acid. researchgate.net This process is mediated by a series of enzymes, including lipoxygenase (LOX) and hydroperoxide lyase (HPL), which result in the formation of C9 aldehydes. researchgate.net
The biosynthesis pathway can involve several enzymatic steps, including isomerization. For instance, research has identified (3Z):(2E)-hexenal isomerase enzymes in cucumbers that can convert (Z,Z)-3,6-nonadienal into (E,Z)-2,6-nonadienal. frontiersin.org This suggests that similar enzymatic processes may occur in insects, allowing for the production of specific isomers required for pheromonal communication. The general mechanism involves the transformation of these elongated fatty acids into their corresponding aldehydes, which can then undergo further modifications like decarbonylation to form trienes.
Specific isomers of nonadienal have been identified as key components of insect sex pheromones. One of the well-documented examples is (E,Z)-2,6-nonadienal , which functions as a minor component in the sex pheromone blend of the red-necked longhorn beetle (Aromia bungii), a significant pest of stone fruit trees. pherobase.com In this species, (E,Z)-2,6-nonadienal works in conjunction with the major pheromone component, (E)-2-cis-6,7-epoxynonenal. epo.org (E,Z)-2,6-nonadienal is also recognized as a pheromone in the small monk butterfly (Amauris damocles) and the German scorpionfly (Panorpa germanica). pherobase.com
Other nonadienal isomers have also been identified in the scent glands of various insects. The secretion from the abdominal dorsal scent gland of the male tropical West African shield bug (Sphaerocoris annulus) contains a mixture of C9 aliphatic aldehydes, including (E)-4,8-nonadienal and (Z)-4,8-nonadienal , which are considered possible sex pheromones. researchgate.net
The detection of these pheromonal compounds is critical for eliciting a behavioral response. In the noctuid moth species Helicoverpa armigera, the pheromone receptor HarmOR11 has been identified as a primary target for (3Z,6Z)-nona-3,6-dienal , which is classified as a type II sex pheromone.
Interactive Data Table: Nonadienal Isomers in Insect Pheromones
| Insect Species | Common Name | Nonadienal Isomer(s) | Role |
| Aromia bungii | Red-necked longhorn beetle | (E,Z)-2,6-Nonadienal | Minor component of sex pheromone pherobase.comepo.org |
| Amauris damocles | Small monk | (E,Z)-2,6-Nonadienal | Pheromone pherobase.com |
| Panorpa germanica | German scorpionfly | (E,Z)-2,6-Nonadienal | Pheromone pherobase.com |
| Sphaerocoris annulus | Tropical West African shield bug | (E)-4,8-Nonadienal, (Z)-4,8-Nonadienal | Possible sex pheromone researchgate.net |
| Helicoverpa armigera | Cotton bollworm | (3Z,6Z)-Nona-3,6-dienal | Detected by pheromone receptor HarmOR11 |
Analytical Chemistry and Characterization of Nonadienals
Spectroscopic Techniques for Structural Elucidation
Spectroscopic methods are indispensable for determining the precise molecular structure of nonadienals. These techniques probe the interaction of molecules with electromagnetic radiation, providing a fingerprint that reveals the arrangement of atoms and functional groups.
Infrared (IR) Spectroscopy is utilized to identify the functional groups present in a molecule. For aldehydes like nonadienal, IR spectroscopy would reveal a characteristic strong absorption band for the carbonyl (C=O) group.
Nuclear Magnetic Resonance (NMR) Spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. Both ¹H and ¹³C NMR are employed to map out the connectivity of atoms, and advanced 2D NMR techniques can further elucidate the stereochemistry of the double bonds, which is critical for distinguishing between different isomers of nonadienal.
Mass Spectrometry (MS) is a powerful technique for determining the molecular weight and elemental composition of a compound. nih.gov When coupled with gas chromatography (GC-MS), it provides both separation and identification capabilities. europa.eu The mass spectrum of a nonadienal will show a molecular ion peak corresponding to its molecular weight, as well as a characteristic fragmentation pattern that can help confirm its structure. nih.gov For instance, the electron ionization mass spectrum for 2,4-nonadienal shows the molecular ion peak at a mass-to-charge ratio of 138, which corresponds to its molecular weight.
Chromatographic Methods for Separation and Quantification
Chromatography is essential for separating individual nonadienal isomers from complex mixtures and for quantifying their amounts. The choice of chromatographic method depends on the volatility and polarity of the compounds being analyzed.
Gas-Liquid Chromatography (GLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the most common techniques for analyzing volatile and semi-volatile compounds like nonadienals. europa.eumdpi.comnih.gov In GC, the sample is vaporized and passed through a column where compounds are separated based on their boiling points and interactions with the stationary phase. The separated compounds are then detected, often by a mass spectrometer, which provides definitive identification. europa.eunih.gov GC-MS is widely used in the analysis of flavor and fragrance compounds. researchgate.net
Headspace Solid-Phase Microextraction (HS-SPME)-GC-MS is a solvent-free sample preparation technique that is particularly useful for extracting volatile and semi-volatile compounds from solid or liquid samples. jfda-online.comnih.gov This method involves exposing a coated fiber to the headspace above a sample, where volatile compounds partition onto the fiber. The fiber is then inserted into the GC injector for analysis. HS-SPME-GC-MS is a sensitive method for determining volatile organic compounds. mdpi.comistitutonutrizionalecarapelli.it
High-Performance Liquid Chromatography (HPLC) is a versatile technique used for separating compounds that are not easily volatilized. nc.govdrexel.edu For aldehydes, HPLC analysis often involves derivatization to improve detection. edpsciences.org For instance, aldehydes can be reacted with 2,4-dinitrophenylhydrazine (B122626) (DNPH) to form colored derivatives that are easily detected by UV-Vis detectors. edpsciences.org Different types of HPLC columns, such as chiral columns, can be used to separate stereoisomers. mdpi.com
Table 1: Chromatographic Methods for Nonadienal Analysis
| Technique | Principle | Application |
|---|---|---|
| Gas-Liquid Chromatography (GLC) | Separation based on boiling point and polarity in a gaseous mobile phase. | Separation of volatile nonadienal isomers. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Combines the separation power of GC with the identification capabilities of MS. europa.eunih.gov | Identification and quantification of nonadienals in complex mixtures like food and beverages. mdpi.comnih.gov |
| Headspace Solid-Phase Microextraction (HS-SPME)-GC-MS | Extraction of volatile compounds from the headspace of a sample followed by GC-MS analysis. jfda-online.comnih.gov | Analysis of trace levels of nonadienals in various matrices. mdpi.comistitutonutrizionalecarapelli.it |
Advanced Analytical Approaches
To further understand the sensory impact of nonadienals, especially in the context of flavors and aromas, more specialized analytical techniques are employed.
Aroma Extract Dilution Analysis (AEDA) is a powerful technique used to identify the most potent odor-active compounds in a sample. nih.govacs.org It involves the serial dilution of a sample extract, with each dilution being analyzed by gas chromatography-olfactometry (GC-O). nih.gov The highest dilution at which an odor can still be detected is known as the flavor dilution (FD) factor, which indicates the odor potency of the compound. mdpi.com This method has been instrumental in identifying key odorants in various food products. nih.govresearchgate.net
Gas Chromatography-Olfactometry (GC-O) directly links the separation of volatile compounds with human sensory perception. nih.govacs.org As compounds elute from the GC column, they are split between a chemical detector (like a mass spectrometer) and a sniffing port, where a trained analyst can assess the odor quality and intensity. acs.org This technique is crucial for correlating specific chemical compounds with their characteristic aromas. researcher.life
Table 2: Advanced Analytical Approaches for Nonadienal Characterization
| Technique | Principle | Application |
|---|---|---|
| Aroma Extract Dilution Analysis (AEDA) | Serial dilution of an extract to determine the flavor dilution (FD) factor of odor-active compounds. mdpi.comnih.gov | Identifying the most significant aroma contributors in a sample. acs.orgresearchgate.net |
Research Outlook and Future Directions for Nona 2,5 Dienal
Addressing Research Gaps for Specific Nonadienal Isomers
Current scientific literature reveals a significant focus on a select few nonadienal isomers, while others, such as nona-2,5-dienal, are conspicuously under-researched. The majority of studies concentrate on isomers like (2E,6Z)-nona-2,6-dienal, known as violet leaf or cucumber aldehyde, and (E,E)-2,4-nonadienal, due to their powerful and commercially relevant aromas. fsbi-db.denih.goveuropa.eunih.gov These compounds are recognized as key odorants in a variety of natural products, including walnuts, black tea, and cucumbers. nih.govfrontiersin.orgacs.org
Furthermore, the specific roles of different stereoisomers (enantiomers and diastereomers) are often overlooked. The perception of odor can be closely linked to the specific isomeric form of a compound, with one isomer potentially having a much lower flavor threshold than its epimer. mdpi.com Future work should aim for a systematic evaluation of all possible nonadienal isomers to create a comprehensive structure-activity relationship database. This would involve targeted synthesis and sensory analysis of compounds like this compound to understand their potential contribution to flavors and fragrances. Research is also needed to understand the stability of different isomers, as demonstrated by studies on (E, Z)-2,6-nonadienal PG acetals in e-liquid solutions. oup.com
Advanced Biotechnological Approaches for Bioproduction
The demand for natural flavoring agents has spurred the development of biotechnological methods for producing nonadienal isomers, moving away from synthetic routes that face consumer aversion. nih.gov A promising approach involves the use of engineered microorganisms for whole-cell biotransformation.
Researchers have successfully constructed a Saccharomyces cerevisiae platform to convert polyunsaturated fatty acids (PUFAs) into 9-carbon aldehydes. nih.gov This process relies on the heterologous expression of two key enzymes:
Lipoxygenase (LOX): This enzyme oxygenates PUFAs like linolenic acid to form hydroperoxide intermediates (e.g., 9-hydroperoxyoctadecatrienoic acid or 9-HPOT). nih.gov
Hydroperoxide Lyase (HPL): This enzyme then cleaves the hydroperoxides to yield specific aldehydes. For example, HPL from melon (Cucumis melo) cleaves 9-HPOT to produce (3Z,6Z)-nonadienal. nih.gov
This (3Z,6Z)-nonadienal can then spontaneously or enzymatically isomerize to the more stable and commercially valuable (2E,6Z)-nonadienal. nih.gov Further research is focused on optimizing reaction conditions such as temperature and pH and exploring enzymes from different sources to improve product titer and yield. nih.gov Another key area is the use of specific isomerases, such as (3Z):(2E)-hexenal isomerases identified in cucumber, which can convert (Z,Z)-3,6-nonadienal to (E,Z)-2,6-nonadienal, demonstrating a pathway for enzymatic control over the final isomer produced. frontiersin.orgmdpi.com Fermentation using microorganisms like Trichoderma species also presents a potential route for producing a variety of volatile compounds from agricultural byproducts like soy meal. researchgate.net
Table 1: Enzymes in Biotechnological Production of Nonadienals
| Enzyme | Source Organism (Example) | Substrate (Example) | Product (Example) | Reference |
| Lipoxygenase (LOX) | Nicotiana benthamiana | Linolenic Acid | 9-Hydroperoxyoctadecatrienoic acid (9-HPOT) | nih.gov |
| Hydroperoxide Lyase (HPL) | Cucumis melo (melon) | 9-HPOT | (3Z,6Z)-Nonadienal | nih.gov |
| (3Z):(2E)-Hexenal Isomerase | Cucumis sativus (cucumber) | (Z,Z)-3,6-Nonadienal | (E,Z)-2,6-Nonadienal | frontiersin.org |
Elucidating Novel Biological Roles in Complex Systems
Beyond their role as flavor and fragrance components, nonadienals function as critical signaling molecules, or volatile organic compounds (VOCs), in complex biological systems, particularly in plants. researchgate.netfrontiersin.org These compounds are often derived from the degradation of polyunsaturated fatty acids and are released in response to environmental stimuli. mdpi.com
A significant biological role for nonadienals is in plant defense. For example, barley (Hordeum distichon L.) roots have been shown to release (E,Z)-nona-2,6-dienal and (E)-non-2-enal following mechanical injury. researchgate.netfrontiersin.org These VOCs can act as defense molecules against pathogens and herbivores. researchgate.net They can also serve as signals for communication between different parts of the same plant or between neighboring plants, potentially inducing defense responses in undamaged tissues or plants. researchgate.net
Future research should focus on elucidating the precise mechanisms of this signaling. This includes identifying the receptors that perceive these volatile aldehydes and the downstream signaling cascades they trigger. Investigating the VOC profiles of various plants under different stress conditions (e.g., drought, pathogen attack) could reveal novel biological roles for specific isomers like this compound. mdpi.com The release of nonadienals and other aldehydes is age-dependent in plants and varies significantly between different plant tissues, suggesting highly regulated and specific functions that are yet to be fully understood. researchgate.net
Development of Targeted Synthetic Strategies
While biotechnology offers a "natural" production route, chemical synthesis remains crucial for producing specific, high-purity nonadienal isomers for research and for applications where a "natural" label is not required. The development of efficient and stereoselective synthetic strategies is a key objective.
One established method for synthesizing nona-trans-2,cis-6-dienal (an isomer of nona-2,6-dienal) begins with hept-cis-4-enal. researchgate.netacs.org The synthesis proceeds through a series of reactions:
Malonic acid condensation: This step extends the carbon chain. researchgate.net
Methylation: Formation of the methyl ester. researchgate.net
Reduction: The ester is reduced to the corresponding alcohol using a reducing agent like LiAlH₄. researchgate.net
Oxidation: The final step involves the oxidation of the alcohol to the target aldehyde, nona-trans-2,cis-6-dienal, using an oxidizing agent such as MnO₂. researchgate.net
Future synthetic strategies should aim to improve efficiency, reduce the number of steps, and provide precise control over the stereochemistry of the double bonds. This is critical for synthesizing less common or previously uncharacterized isomers like this compound to enable their biological and sensory evaluation. Research into novel catalytic systems and reaction pathways will be instrumental in achieving these goals, allowing for the creation of a complete library of nonadienal isomers.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
